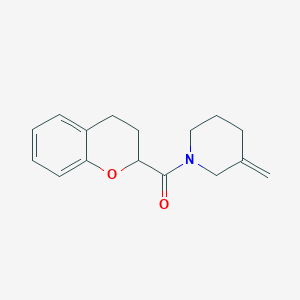
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (7FQT) is an important class of compounds that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a fused benzoxazepine ring system, and is derived from quinoxaline-2-carbonyl, a derivative of the quinoxaline family. 7FQT has been found to possess a range of biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, 7FQT has been used in the synthesis of various drugs and other compounds.
科学的研究の応用
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been extensively studied by scientists due to its potential applications in medicinal chemistry. It has been shown to possess a range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been used in the synthesis of various drugs and other compounds.
作用機序
The mechanism of action of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood. However, it is believed that the compound binds to specific targets in the body, such as the enzymes involved in the synthesis of proteins, DNA, and other molecules. This binding is thought to interfere with the normal functioning of these targets, resulting in the observed biological activities.
Biochemical and Physiological Effects
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been found to possess a range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to possess anti-oxidant and anti-apoptotic effects. It has also been found to possess anti-angiogenic and anti-metastatic activities, which may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
The main advantage of using 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been found to possess a range of biological activities, making it a useful tool for researchers. However, the compound is relatively unstable and can be difficult to store and handle in the laboratory.
将来の方向性
The potential applications of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine are vast and still being explored. Some potential future directions include the development of new drugs and treatments based on 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, as well as the use of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in the synthesis of other compounds. Additionally, further research into the mechanism of action of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine could lead to a better understanding of its biological activities. Furthermore, further studies into the stability of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine could lead to improvements in its storage and handling in the laboratory.
合成法
The synthesis of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is achieved through a two-step process, which involves the formation of a quinoxaline intermediate followed by a cyclization reaction. In the first step, the quinoxaline intermediate is prepared by the reaction of 2-chloro-4-fluoro-benzaldehyde with 2-amino-6-chloro-4-fluoro-quinoxaline in the presence of a base catalyst. The cyclization reaction is then carried out in the presence of a mild base, such as sodium hydroxide, which results in the formation of the 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine product.
特性
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-13-5-6-17-12(9-13)11-22(7-8-24-17)18(23)16-10-20-14-3-1-2-4-15(14)21-16/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUMOBUGBXTAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=NC4=CC=CC=C4N=C3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(quinoxalin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6425621.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide](/img/structure/B6425623.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6425627.png)

![3-[(4-methoxyphenyl)methyl]-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6425666.png)
![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)
![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)
![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)
![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)